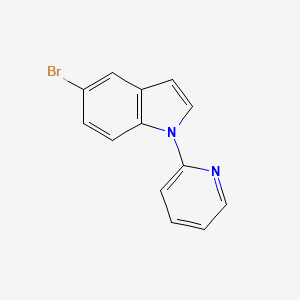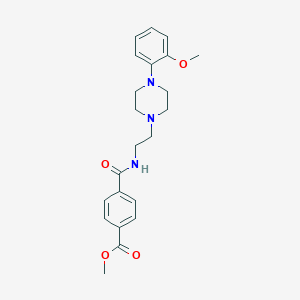
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the desired piperazine derivative.
Carbamoylation: The piperazine derivative is then subjected to carbamoylation using ethyl chloroformate and a suitable base, such as triethylamine, to form the carbamoyl intermediate.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 4-aminobenzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the action of endogenous catecholamines such as noradrenaline and epinephrine, thereby reducing blood pressure and alleviating symptoms of related conditions .
類似化合物との比較
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
Methyl 4-((2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the methoxyphenyl group and the benzoate ester, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features may enhance its binding affinity and selectivity for alpha1-adrenergic receptors compared to other similar compounds .
特性
CAS番号 |
700797-69-9 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC名 |
methyl 4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-28-20-6-4-3-5-19(20)25-15-13-24(14-16-25)12-11-23-21(26)17-7-9-18(10-8-17)22(27)29-2/h3-10H,11-16H2,1-2H3,(H,23,26) |
InChIキー |
JJHYWLDTRVMDDX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


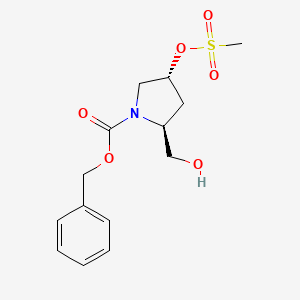
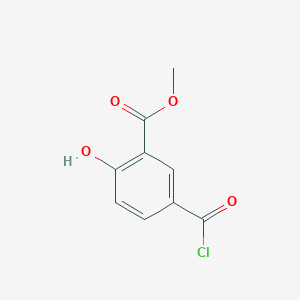

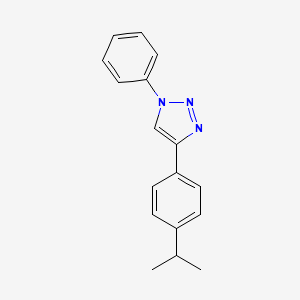

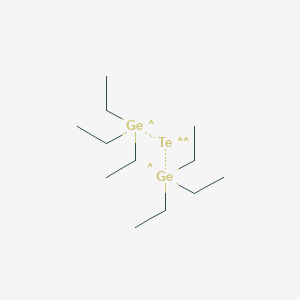
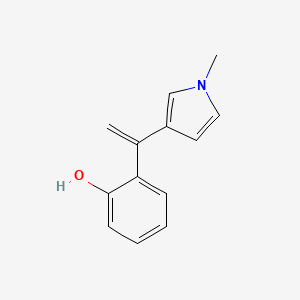
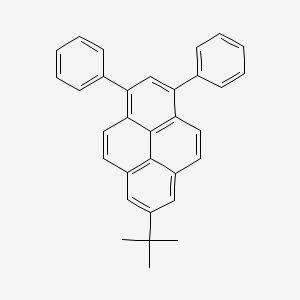
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)

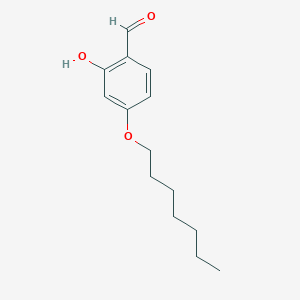
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

